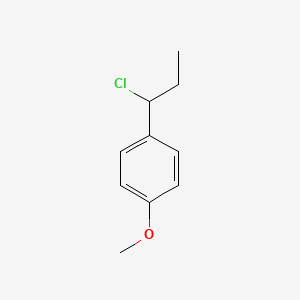
Glycyl-seryl-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-seryl-phenylalanine is a tripeptide composed of the amino acids glycine, serine, and phenylalanine Tripeptides like this compound are often studied for their potential biological activities and roles in various biochemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-seryl-phenylalanine typically involves the stepwise coupling of the amino acids glycine, serine, and phenylalanine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as carbodiimides (e.g., DCC or EDC) and coupling additives like HOBt or HOAt to improve the efficiency and yield of the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis methods. Enzymatic synthesis can be more environmentally friendly and cost-effective, utilizing proteases or peptidases to catalyze the formation of peptide bonds between the amino acids. Optimization of reaction conditions, such as pH, temperature, and enzyme concentration, is crucial for maximizing yield and purity in industrial settings.
化学反应分析
Types of Reactions
Glycyl-seryl-phenylalanine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group, potentially altering the peptide’s properties.
Reduction: Reduction reactions can target disulfide bonds if present, affecting the peptide’s structure.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis reagents and protocols.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the serine residue may result in the formation of a hydroxylated peptide, while substitution reactions can yield peptide analogs with altered amino acid sequences.
科学研究应用
Glycyl-seryl-phenylalanine has several scientific research applications, including:
Chemistry: Studying the peptide’s chemical properties and reactivity can provide insights into peptide chemistry and synthesis.
Biology: Investigating the biological activities of this compound can reveal its potential roles in cellular processes and signaling pathways.
Medicine: The peptide may have therapeutic potential, such as in drug development or as a biomarker for certain diseases.
Industry: this compound can be used in the development of peptide-based materials and products, such as cosmetics or pharmaceuticals.
作用机制
The mechanism of action of glycyl-seryl-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing downstream signaling cascades. For example, it could interact with cell surface receptors to trigger intracellular responses or inhibit enzyme activity to regulate metabolic pathways.
相似化合物的比较
Similar Compounds
Glycyl-phenylalanine: A dipeptide composed of glycine and phenylalanine, lacking the serine residue present in glycyl-seryl-phenylalanine.
Glycyl-seryl-glycine: A tripeptide similar to this compound but with glycine replacing phenylalanine.
Glycyl-seryl-tyrosine: A tripeptide where tyrosine replaces phenylalanine, introducing a hydroxyl group on the aromatic ring.
Uniqueness
This compound is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of serine and phenylalanine residues can influence the peptide’s hydrophilicity, hydrophobicity, and potential interactions with biological targets, making it a valuable compound for various research applications.
属性
CAS 编号 |
87494-17-5 |
|---|---|
分子式 |
C14H19N3O5 |
分子量 |
309.32 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H19N3O5/c15-7-12(19)16-11(8-18)13(20)17-10(14(21)22)6-9-4-2-1-3-5-9/h1-5,10-11,18H,6-8,15H2,(H,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1 |
InChI 键 |
JSLVAHYTAJJEQH-QWRGUYRKSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


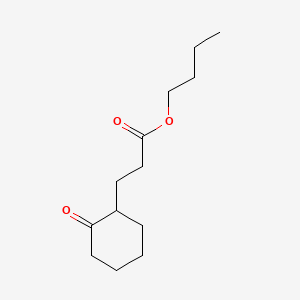
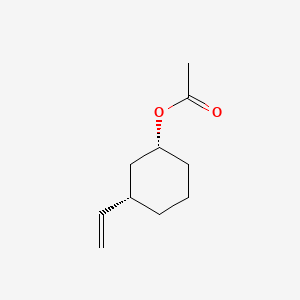
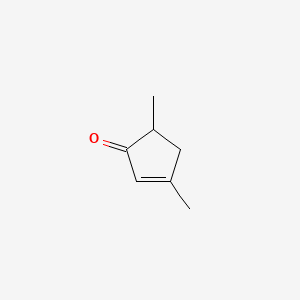
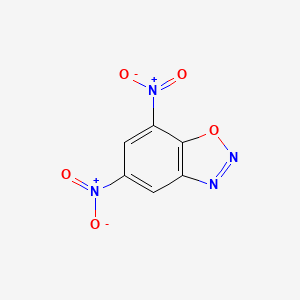
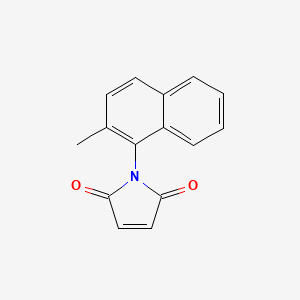
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)


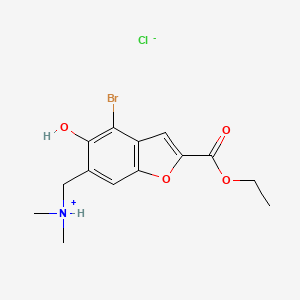

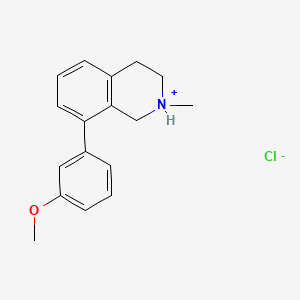
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)

